molecular formula C25H19ClN4O3S B2404036 methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate CAS No. 422273-78-7

methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate

Cat. No.: B2404036
CAS No.: 422273-78-7
M. Wt: 490.96
InChI Key: IGDIWWKJVHNOJZ-UHFFFAOYSA-N
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Description

The compound “methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate” is a complex organic molecule. It contains several functional groups including a benzimidazole, a quinazoline, and a carboxylate ester .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups. The benzimidazole and quinazoline moieties contribute to the rigidity of the molecule, while the carboxylate ester and sulfanyl groups add functionality .

Scientific Research Applications

Agricultural Applications

Carbendazim and tebuconazole, compounds related to the chemical structure , have been utilized in agriculture for preventing and controlling fungal diseases. Research has demonstrated that using solid lipid nanoparticles and polymeric nanocapsules as carriers for these fungicides can enhance their effectiveness, reduce environmental and human toxicity, and modify the release profiles of the active compounds (Campos et al., 2015).

Chemical Synthesis and Structural Studies

The synthesis of similar benzimidazole derivatives has been extensively studied. Zhou Zhi-ming et al. (2004) designed and synthesized six new 2-aryl-N-biphenyl benzimidazoles, providing valuable insights into the chemical properties and potential applications of such compounds (Zhou Zhi-ming et al., 2004).

Antimicrobial Applications

Research on new quinazolines, including structures similar to the specified compound, has shown potential antimicrobial activities. Desai et al. (2007) synthesized compounds demonstrating antibacterial and antifungal properties, indicating the potential use of such chemicals in developing new antimicrobial agents (Desai et al., 2007).

Novel Drug Development

Similar benzimidazole and quinazoline derivatives have been explored for their potential in drug development. Sokolov et al. (2018) studied methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids decorated with trifluoromethyl-containing heterocycles, providing insights into the development of new pharmaceuticals (Sokolov et al., 2018).

Catalysis and Green Chemistry

In green chemistry, benzimidazoles are important due to their environmental friendliness. Luo et al. (2017) developed an environmentally benign synthetic method for benzimidazoles, demonstrating the relevance of these compounds in sustainable chemical processes (Luo et al., 2017).

Helicobacter pylori Treatment

Carcanague et al. (2002) explored the use of benzimidazole derivatives as potent and selective agents against the gastric pathogen Helicobacter pylori, highlighting the potential therapeutic applications of such compounds in treating bacterial infections (Carcanague et al., 2002).

Corrosion Inhibition

Faydy et al. (2019) studied benzimidazol-2-ones substituted 8-hydroxyquinoline derivatives for corrosion inhibition in carbon steel, demonstrating the utility of similar compounds in industrial applications (Faydy et al., 2019).

Future Directions

The future research directions for this compound could include further exploration of its biological activities and potential applications. Given the reported activities of similar benzimidazole derivatives, this compound could be a promising candidate for further study .

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-24(32)16-8-11-18-21(12-16)29-25(30(23(18)31)13-15-6-9-17(26)10-7-15)34-14-22-27-19-4-2-3-5-20(19)28-22/h2-12H,13-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDIWWKJVHNOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=NC4=CC=CC=C4N3)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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